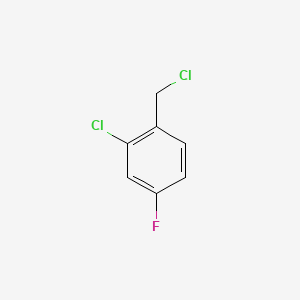

2-Chloro-4-fluorobenzyl chloride

描述

2-Chloro-4-fluorobenzyl chloride is a halogenated aromatic compound that serves as a significant and versatile building block in the field of organic synthesis. Characterized by a benzyl (B1604629) chloride core substituted with both a chlorine and a fluorine atom on the benzene (B151609) ring, its distinct structure imparts unique reactivity that is highly valued in academic and industrial research. This reactivity, primarily at the benzylic chloride position, allows for its use as a key intermediate in the construction of complex molecular architectures.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIAXVWVTBIGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369353 | |

| Record name | 2-Chloro-4-fluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93286-22-7 | |

| Record name | 2-Chloro-4-fluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(chloromethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Fluorobenzyl Chloride and Its Precursors

Established Synthetic Routes to 2-Chloro-4-fluorobenzyl chloride

Established methods for the synthesis of this compound often involve multi-step processes starting from commercially available precursors. These routes are designed to be robust and scalable for industrial applications.

A common pathway to this compound involves the transformation of 2-chloro-4-fluorotoluene (B151448). This can be achieved through a two-step process involving an initial oxidation followed by chlorination.

Benzylic Oxidation: The first step is the oxidation of 2-chloro-4-fluorotoluene to 2-chloro-4-fluorobenzyl alcohol. This can be accomplished using mild oxidizing agents to selectively oxidize the methyl group.

Chlorination of Benzyl (B1604629) Alcohol: The resulting 2-chloro-4-fluorobenzyl alcohol is then converted to this compound. This is a standard transformation that can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), in an inert solvent.

An alternative, more direct approach is the Blanc chloromethylation, which involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orgthieme-connect.de However, the presence of deactivating halogen substituents on the aromatic ring can make this reaction more challenging. wikipedia.org For deactivated aromatic compounds, more stringent conditions, such as the use of chloromethyl methyl ether or a mixture of paraformaldehyde with chlorosulfonic and sulfuric acids, may be necessary. wikipedia.orgdur.ac.uk

Another potential direct route is the free-radical chlorination of 2-chloro-4-fluorotoluene. wikipedia.org This method typically employs UV light to initiate the reaction between the toluene (B28343) derivative and a chlorinating agent. wikipedia.org

Synthesis of Related Fluorinated and Chlorinated Benzyl Halides

The synthesis of related benzyl halides, such as acyl chlorides and benzyl bromides, utilizes similar principles of organic synthesis and provides alternative precursors or compounds with related applications.

2-Chloro-4-fluorobenzoyl chloride is a key intermediate synthesized from 2-chloro-4-fluorobenzoic acid. The conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent.

A common laboratory and industrial method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or oxalyl chloride in an anhydrous solvent like toluene or dichloromethane. nih.gov The reaction mixture is usually heated under reflux to drive the reaction to completion, with yields typically in the range of 85-90% after purification. nih.gov

| Reactants | Reagents | Solvent | Conditions | Yield |

| 2-Chloro-4-fluorobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Toluene or Dichloromethane | Reflux | 85-90% |

4-Fluorobenzoyl chloride is another important related compound. One established synthetic route starts from 4-fluorobenzoic acid. The reaction involves heating a mixture of 4-fluorobenzoic acid with thionyl chloride, often in a solvent such as chloroform (B151607) and with a catalytic amount of dimethylformamide, to produce the desired acyl chloride in high yield. nih.govgoogle.com

An alternative industrial method begins with p-fluorotoluene. This process involves the chlorination of p-fluorotoluene under UV irradiation to form 4-fluorotrichlorotoluene, which is then hydrolyzed using a composite catalyst of ferric trichloride (B1173362) and zinc chloride to give 4-fluorobenzoyl chloride. sigmaaldrich.com This method is noted for its short reaction time and high yield. sigmaaldrich.com

| Starting Material | Key Steps | Reagents | Yield |

| 4-Fluorobenzoic acid | Acylation | Thionyl chloride, DMF, Chloroform | 83% |

| p-Fluorotoluene | 1. Chlorination2. Hydrolysis | 1. Chlorine, UV light2. Water, FeCl₃/ZnCl₂ catalyst | 99.3% |

The bromo analog, 2-chloro-4-fluorobenzyl bromide, can be prepared from 2-chloro-4-fluorotoluene. prepchem.com A common method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. organic-chemistry.org This reaction proceeds via a free-radical mechanism at the benzylic position.

An analogous reaction, the synthesis of 2-bromo-4-fluorobenzyl bromide from 2-bromo-4-fluorotoluene, has been reported with a 68% assay yield of the impure product using N-bromosuccinimide and benzoyl peroxide in carbon tetrachloride. organic-chemistry.org

| Starting Material | Reagents | Solvent | Initiator | Product |

| 2-Bromo-4-fluorotoluene | N-Bromosuccinimide | Carbon tetrachloride | Benzoyl peroxide | 2-Bromo-4-fluorobenzyl bromide |

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in organic synthesis have led to the development of novel strategies for the preparation of benzyl halides that offer advantages in terms of efficiency, safety, and environmental impact.

Photocatalytic Halogenation: Visible-light photocatalysis has emerged as a powerful tool for the selective halogenation of C(sp³)–H bonds. nih.gov For benzylic chlorination, methods using N-chlorosuccinimide (NCS) as the chlorine source with an organic photocatalyst under blue LED irradiation have been developed. organic-chemistry.org This approach is notable for its mild reaction conditions and scalability. organic-chemistry.org

Flow Chemistry: Continuous-flow reactors are increasingly being used for halogenation reactions. This technology allows for precise control over reaction parameters such as temperature and reaction time, leading to improved safety, higher yields, and easier scale-up compared to traditional batch processes. For example, the bromination of benzylic compounds has been successfully performed in a continuous-flow system using N-bromosuccinimide and a household compact fluorescent lamp for initiation, avoiding the use of hazardous chlorinated solvents. While not yet specifically reported for this compound, these advanced methodologies hold significant promise for its future synthesis.

Catalytic Processes in Synthesis

Catalysis plays a pivotal role in the synthesis of precursors for this compound, offering pathways to higher efficiency and selectivity. Various catalytic systems are employed, from transition metal complexes to photocatalysis.

One significant catalytic application is the oxidation of 2-chloro-4-fluorotoluene to produce 2-chloro-4-fluorobenzoic acid, an important intermediate. A study details a process using a dual-catalyst system of cobalt (II) acetate (B1210297) tetrahydrate and manganese (II) acetate tetrahydrate in glacial acetic acid. guidechem.com The reaction proceeds under oxygen pressure at elevated temperatures, achieving a high yield of 92%. guidechem.com

Table 1: Catalytic Oxidation of 2-Chloro-4-fluorotoluene

| Parameter | Value |

| Starting Material | 2-Chloro-4-fluorotoluene |

| Catalysts | Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O |

| Co-reagents | tert-butyl hydroperoxide, 48% HBr |

| Solvent | Glacial acetic acid |

| Pressure | 300 psi (Oxygen) |

| Temperature | 130-160°C |

| Reaction Time | 3 hours |

| Product | 2-Chloro-4-fluorobenzoic acid |

| Yield | 92% |

| Data sourced from Guidechem. guidechem.com |

Another innovative approach involves the use of a composite catalyst system for the synthesis of related compounds like 4-fluorobenzoyl chloride. This method first employs ultraviolet (UV) irradiation to facilitate the chlorination of 4-fluorotoluene (B1294773) to 4-fluorotrichlorotoluene. google.com Subsequently, the hydrolysis of the intermediate is catalyzed by a composite of ferric trichloride (FeCl₃) and zinc chloride (ZnCl₂), which has been shown to significantly improve the reaction efficiency and yield compared to using a single catalyst. google.com

The synthesis of 2-chloro-4-fluorobenzoic acid from 4-amino-2-chlorobenzoic acid has also been achieved using a phosphorus heteropoly tungstic acid ammonium (B1175870) salt as a catalyst in the presence of an ionic liquid. google.com This method highlights the exploration of advanced catalytic materials to drive fluorination reactions, yielding the desired product in high purity. google.com For the synthesis of 3-chloro-4-fluorobenzoyl chloride, a related isomer, various conventional chlorination catalysts are used, including iodine, iron (III) chloride, aluminum chloride, and antimony trichloride. google.com

Environmentally Conscious Synthetic Protocols

Growing environmental concerns have spurred the development of greener synthetic routes that minimize toxic reagents and waste generation. A significant advancement in the synthesis of 2-chloro-4-fluorobenzoic acid is the move away from traditional oxidation methods that use highly toxic dichromates, which cause severe environmental pollution and result in low product yields. google.compatsnap.com

One such environmentally friendly method involves the oxidation of 2-chloro-4-fluorotoluene using nitric acid in the presence of oxygen. google.com This process is advantageous as the nitric acid can be recycled, and the introduction of oxygen helps to re-oxidize nitrogen oxides generated during the reaction back into nitric acid. google.com This approach reduces the generation of waste, avoids the use of heavy metals, and lowers production costs, making it suitable for industrial-scale production. google.com

Another protocol, which also avoids the use of highly toxic reagents, is the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluoroaniline. google.com The process involves a diazotization reaction followed by treatment with cuprous cyanide to form 2-chloro-4-fluorobenzonitrile. This intermediate is then hydrolyzed under acidic or alkaline conditions to yield the final product. google.com This method is highlighted as being environmentally friendly, cost-effective, and high-yielding. google.com

The synthesis of the precursor 2-chloro-4-fluorotoluene from 3-chloro-4-methylaniline (B146341) can be performed using anhydrous hydrogen fluoride (B91410) as a solvent. guidechem.comchemicalbook.com While requiring strict safety measures, this method, involving a diazotization reaction with sodium nitrite (B80452) followed by thermal decomposition (pyrolysis), is capable of producing a high-purity product with yields around 81%. guidechem.comchemicalbook.comgoogle.com The process parameters, such as temperature control during pyrolysis, are critical to ensure safety and efficiency. chemicalbook.comgoogle.com

Table 2: Environmentally Conscious Synthesis of 2-Chloro-4-fluorobenzoic Acid

| Method | Starting Material | Key Reagents | Advantages |

| Nitric Acid Oxidation | 2-Chloro-4-fluorotoluene | Nitric acid, Oxygen | Recyclable acid, no high-salt wastewater, reduced waste generation. google.com |

| Diazotization-Hydrolysis | 2-Chloro-4-fluoroaniline | Cuprous cyanide, Acid/Base | Avoids expensive and toxic catalysts, high yield, simplified process. google.com |

| Information sourced from Google Patents. google.comgoogle.com |

Purification and Isolation Techniques in Academic Synthesis

The isolation and purification of this compound and its precursors are critical steps to ensure the quality required for subsequent reactions. In an academic or laboratory setting, a combination of standard and advanced techniques is employed.

For volatile precursors like 2-chloro-4-fluorotoluene, a multi-step purification process is common. After the reaction, the mixture undergoes layer separation to remove the aqueous phase. guidechem.comchemicalbook.com The organic layer is then neutralized with a dilute alkali solution before being subjected to steam distillation. guidechem.comchemicalbook.com For achieving very high purity (e.g., 99.9%), fractional distillation is the method of choice. guidechem.comchemicalbook.com

The purification of the solid intermediate, 2-chloro-4-fluorobenzoic acid, typically involves precipitation and filtration. A common procedure is to pour the reaction mixture into ice water, which causes the product to precipitate as a white solid. guidechem.com This solid is then collected by suction filtration, washed with water, and dried in a vacuum oven. guidechem.com Alternatively, the product can be isolated using liquid-liquid extraction with a solvent such as dichloromethane, followed by drying of the organic phase and removal of the solvent under negative pressure. google.com For higher purity, recrystallization google.com or column chromatography using a silica (B1680970) gel column with an eluent system like petroleum ether and ethyl acetate can be utilized. chemicalbook.com

For the final product, this compound, purification techniques include distillation under reduced pressure or recrystallization from an appropriate solvent. Structural confirmation of the purified compound is typically achieved using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Chromatographic purification has been detailed for the related compound 4-fluorobenzyl chloride, yielding a colorless oil. chemicalbook.com

Reaction Mechanisms and Reactivity Studies of 2 Chloro 4 Fluorobenzyl Chloride

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group (-CH2Cl) is the primary site of reactivity in 2-Chloro-4-fluorobenzyl chloride. The chlorine atom in this group is a good leaving group, making the benzylic carbon susceptible to attack by nucleophiles. This reactivity is a cornerstone of its utility in organic synthesis. The general mechanism involves a nucleophile replacing the chloride ion, leading to a variety of functionalized derivatives.

Electrophilic Aromatic Substitution Pathways

While the primary reactivity of this compound is nucleophilic substitution at the chloromethyl group, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS). In EAS reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The existing substituents on the ring—the chloro and fluoro groups—direct the position of the incoming electrophile. Both chlorine and fluorine are ortho-, para-directing groups, however, the steric hindrance from the 2-chloro and the chloromethyl groups may influence the regioselectivity of the substitution.

The general mechanism for EAS involves three main steps:

Generation of a strong electrophile. youtube.com

Attack of the electrophile on the benzene ring to form a resonance-stabilized carbocation intermediate (arenium ion). youtube.com

Deprotonation of the intermediate to restore aromaticity and yield the final product. youtube.com

Reactivity Patterns of Halogenated Compounds

The reactivity of this compound is dictated by the presence of two different types of halogen-carbon bonds: an aryl-chloride and a benzyl-chloride. The benzyl-chloride is significantly more reactive in nucleophilic substitution reactions than the aryl-chloride. This is because the C-Cl bond in the chloromethyl group is weaker and the transition state leading to substitution is stabilized by the adjacent benzene ring.

Reactions Leading to Functionalized Derivatives

The reactivity of the chloromethyl group allows for the synthesis of a wide array of derivatives through reactions with various nucleophiles.

Formation of Amino Compounds and Esters

Amino Compounds: this compound readily reacts with primary and secondary amines to form the corresponding N-substituted benzylamines. This reaction is a standard method for introducing the 2-chloro-4-fluorobenzyl moiety into a molecule. For instance, its reaction with hydroxylamine (B1172632) hydrochloride can produce O-(2-chloro-4-fluorobenzyl)hydroxylamine hydrochloride. Similarly, it can be used in the synthesis of more complex amino compounds like 2-amino-4-chloro-6-(2-fluorobenzylamino)-pyrimidine.

Esters: The reaction of this compound with carboxylate salts or carboxylic acids in the presence of a base yields the corresponding esters. This esterification is a useful method for protecting carboxylic acids or for synthesizing molecules with specific ester functionalities. An example includes the synthesis of 2-chloro-4-fluorobenzyl(±)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane carboxylate from the corresponding carboxylic acid and 2-chloro-4-fluorobenzyl bromide (a closely related compound). prepchem.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Example Product |

|---|---|---|

| Amine | Amino Compound | 2-amino-4-chloro-6-(2-fluorobenzylamino)-pyrimidine |

| Carboxylate | Ester | 2-chloro-4-fluorobenzyl(±)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane carboxylate prepchem.com |

| Hydroxylamine | Hydroxylamine derivative | O-(2-chloro-4-fluorobenzyl)hydroxylamine hydrochloride |

Acylation Reactions

Acylation reactions involving this compound can be complex. While the compound itself is not an acylating agent, its derivatives can be. For example, oxidation of the chloromethyl group to a carboxylic acid, followed by conversion to an acid chloride, would yield 2-chloro-4-fluorobenzoyl chloride. This related compound is a highly reactive acylating agent used in Friedel-Crafts acylation reactions to introduce the 2-chloro-4-fluorobenzoyl group onto an aromatic ring. sigmaaldrich.com

The Friedel-Crafts acylation mechanism proceeds through the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction. masterorganicchemistry.com The presence of electron-withdrawing groups like chlorine and fluorine on the benzoyl chloride can increase its electrophilicity and reactivity.

Condensation Reactions

Condensation reactions are reactions in which two molecules combine to form a larger molecule, with the loss of a small molecule such as water. While specific examples of condensation reactions involving this compound are not extensively documented in the provided search results, its derivatives can participate in such reactions. For example, an aldehyde or ketone derived from this compound could undergo an aldol (B89426) condensation. youtube.com In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. youtube.com

Mechanistic Investigations of Complex Transformations

Mechanistic studies are crucial for understanding the underlying pathways of reactions involving polyfunctional molecules like this compound. These investigations elucidate the formation of transient intermediates and the factors that govern product distribution.

While direct studies on aryne formation from this compound are not extensively detailed, research on structurally related compounds provides significant insights into potential reaction pathways. Arynes are highly reactive intermediates generated from aryl halides, typically using a strong base like lithium diisopropylamide (LDA), which initiates a dehydrohalogenation reaction. researchgate.nettcichemicals.com

A key study investigated the reaction of 2-chloro-10-(4′-fluorobenzyl)phenothiazine with LDA in the presence of various nitriles. researchgate.net This compound shares the critical 4-fluorobenzyl moiety. The research revealed a competition between two primary mechanistic pathways, dictated by the nature of the reacting nitrile:

Typical Aryne Product Formation: With aliphatic nitriles, the reaction proceeds through a standard aryne intermediate, leading to 2-substituted products. researchgate.net

Rearrangement Pathway: When aromatic nitriles are used, the reaction predominantly yields 2-(arylmethyl)-1-cyano rearranged products. researchgate.net

This suggests that substituents on the reacting partners can significantly influence whether the reaction follows a direct aryne substitution or a more complex tandem addition-rearrangement pathway. researchgate.net In the case of 2-chloro-10-(4′-fluorobenzyl)phenothiazine, the presence of the 4-fluorobenzyl group led to a mix of both rearranged and typical aryne products when treated with aromatic nitriles, highlighting the electronic influence of the substituent. researchgate.net The formation of the same aminated product from both 1-chloro- and 2-chloro-10-benzylphenothiazine when reacted with LDA in diisopropylamine (B44863) confirmed that the reaction proceeds via a common aryne intermediate. researchgate.net

The choice of precursor is also critical for generating arynes under different conditions. nih.gov While strong bases are common, other methods have been developed to generate arynes under milder conditions, such as using 2-(trimethylsilyl)aryl triflates with a fluoride (B91410) source. tcichemicals.comnih.gov

| Reactant Type | Observed Pathway | Product Type | Mechanistic Implication |

|---|---|---|---|

| Aliphatic Nitriles | Standard Aryne Mechanism | Typical 2-Substituted Aryne Products | Direct nucleophilic attack on the aryne intermediate. |

| Aromatic Nitriles | Tandem Addition-Rearrangement | Rearranged 1-Cyano Products | Substituent effects favor a more complex rearrangement over direct substitution. |

The use of this compound as a direct precursor for the generation of carbenes is not extensively documented in scientific literature. Carbene synthesis often involves specific precursors like diazo compounds or the deprotonation of imidazolium (B1220033) salts to form N-heterocyclic carbenes (NHCs). beilstein-journals.org Highly electron-deficient diamidocarbenes and monoamidoaminocarbenes can be synthesized from precursors like N,N′-dimesitylformamidine and subsequently used in the activation of molecules like white phosphorus. nih.gov However, routes starting from benzyl (B1604629) chlorides for carbene generation are less common and specific studies involving the title compound were not identified in the reviewed research.

Studies on Stereoselectivity and Regioselectivity in Reactions

The distinct reactivity of the benzylic chloride versus the aryl halides in this compound makes it an important substrate for studying reaction selectivity.

Regioselectivity refers to the preference for a reaction to occur at one position over another, leading to the formation of one constitutional isomer as the major product. masterorganicchemistry.com In this compound, nucleophilic substitution reactions are highly regioselective. The benzylic chloride is significantly more reactive towards nucleophiles than the chlorine atom on the aromatic ring due to the lower bond dissociation energy of the C(sp³)-Cl bond compared to the C(sp²)-Cl bond. This allows for selective alkylation of nucleophiles at the benzylic position.

When considering nucleophilic aromatic substitution (SNAr) on the aromatic ring itself (a less favorable reaction that would require harsh conditions or specific activation), the regioselectivity is governed by the electronic properties of the ring substituents. Studies on related structures, such as 2,4-dichloroquinazolines, show that nucleophilic attack preferentially occurs at the 4-position. mdpi.com This selectivity is attributed to the carbon at the 4-position having a higher LUMO coefficient, making it more electrophilic and susceptible to nucleophilic attack. mdpi.com By analogy, in any potential SNAr reaction involving the aromatic ring of this compound, the relative activating/directing effects of the chloro, fluoro, and benzyl chloride groups would determine the site of substitution. Computational studies on molecules like 3-chloro-4-fluoronitrobenzene (B104753) have been used to predict the most reactive sites for nucleophilic attack. researchgate.net

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org Stereoselectivity becomes relevant when a reaction involving this compound creates a new chiral center. For instance, in an SN2 reaction with a chiral nucleophile, the attack on the prochiral benzylic carbon could potentially lead to a mixture of diastereomers. The degree of stereoselectivity would depend on the steric hindrance and electronic interactions in the transition state. While specific studies detailing stereoselective outcomes for this compound are sparse, the principles are well-established. For example, the synthesis of chiral 2-chloro-2-fluororibolactone intermediates has been achieved through stereoselective aldolization and fluorination reactions, demonstrating how stereocontrol can be exerted in complex syntheses involving halogenated carbons. nih.gov The synthesis of benzimidazolium salts using this compound could also yield chiral products if the starting benzimidazole (B57391) or the nucleophile involved is chiral. researchgate.net

| Type of Selectivity | Primary Reactive Site | Governing Factors | Typical Outcome |

|---|---|---|---|

| Regioselectivity | Benzylic C-Cl bond | Higher reactivity of sp³-hybridized carbon-halogen bond vs. sp²-hybridized. | Selective nucleophilic substitution at the benzylic position. |

| Stereoselectivity | Benzylic Carbon (prochiral center) | Steric and electronic interactions in the transition state when reacting with chiral reagents. | Potential for formation of diastereomeric or enantiomeric products (reaction dependent). |

Applications of 2 Chloro 4 Fluorobenzyl Chloride in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Construction

2-Chloro-4-fluorobenzyl chloride serves as a fundamental building block in the synthesis of intricate organic molecules. chemimpex.com The key to its utility lies in the reactivity of the chloromethyl group (-CH2Cl), which readily participates in nucleophilic substitution reactions. This allows for the efficient attachment of the 2-chloro-4-fluorobenzyl moiety to a wide range of molecular scaffolds. chemimpex.com

This reactivity enables chemists to introduce this specific fluorinated and chlorinated aromatic ring into larger molecules, a desirable feature in medicinal chemistry. The presence of both chlorine and fluorine atoms on the benzyl (B1604629) group makes it a versatile intermediate for a variety of chemical transformations. The strong carbon-fluorine bond and the electron-withdrawing nature of the halogens can significantly influence the properties of the final molecule, including its stability and biological activity. numberanalytics.comtandfonline.com Researchers utilize this compound to develop targeted therapies and innovative chemical processes, particularly in synthesizing fluorinated compounds that exhibit enhanced biological activity. chemimpex.com

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The production of chiral intermediates is of growing importance to the pharmaceutical industry for manufacturing bulk drug substances. researchgate.net this compound is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.com Its derivatives are frequently investigated for their therapeutic potential. chemimpex.com The incorporation of fluorine is a common strategy in drug development to enhance properties such as metabolic stability, membrane permeability, and binding affinity. tandfonline.com

Development of Anti-cancer Agents

The 2-chloro-4-fluorobenzyl moiety is a structural component found in various compounds investigated for their anti-cancer properties. The inclusion of fluorine atoms or fluorine-containing groups is prevalent in many modern pharmaceuticals, including anti-cancer drugs. nih.govnih.gov Fluorine can increase the hydrophobicity of compounds, which may aid in their penetration into hydrophobic protein pockets. nih.gov

While direct synthesis pathways for specific named anti-cancer drugs from this compound are detailed in proprietary literature, its role is evident in the construction of heterocyclic systems with anti-cancer potential. For instance, fluorinated quinolines and pyrimidoquinolines have shown anti-cancer properties. nih.gov The synthesis of various heterocyclic compounds, which form the core of many therapeutic agents, often relies on versatile building blocks like this compound. nih.gov The development of novel quinazolinone-hydrazones and pyrazolopyrimidine derivatives as potential anti-cancer agents highlights the importance of halogenated aromatic precursors in generating these complex structures. nih.gov

Table 1: Examples of Heterocyclic Systems in Anti-Cancer Research Containing Halogenated Phenyl Moieties

| Heterocyclic System | Role of Halogenated Precursors | Potential Activity | Reference |

|---|---|---|---|

| Quinolines | The presence of a 4-fluorophenyl group was noted for enhanced activity. | Antibacterial, Anti-cancer | nih.gov |

| Pyrazolopyrimidines | Used in the synthesis of potent TRAP1 inhibitors. | Anti-cancer | nih.gov |

Synthesis of Anti-inflammatory and Analgesic Drugs

This compound and its close derivative, 2-chloro-4-fluorobenzoyl chloride, are valuable intermediates in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves the use of such halogenated precursors. chemimpex.com For example, research into new benzothiazole (B30560) derivatives with anti-inflammatory properties utilizes precursors like 3-chloro-4-fluoro aniline (B41778), highlighting the utility of this substitution pattern. researchgate.net

In studies, compounds containing the benzothiazole ring system, which can be synthesized from chloro-fluoro aniline precursors, have shown significant anti-inflammatory activity, sometimes comparable to standard drugs like diclofenac. researchgate.netnih.gov Furthermore, the synthesis of novel 1,2,4-triazole (B32235) derivatives with potent anti-inflammatory effects also underscores the importance of halogenated aromatic starting materials in creating compounds that can interact effectively with biological targets like cyclooxygenase (COX) enzymes. mdpi.com

Precursors for Bioactive Compounds

Beyond specific therapeutic classes, this compound is a precursor to a broader range of bioactive compounds, including those used in agriculture. chemimpex.comguidechem.com Its derivative, 2-chloro-4-fluorobenzoic acid, is recognized as an important intermediate for both medicines and pesticides. google.com The aldehyde derivative, 2-chloro-4-fluorobenzaldehyde, is also a key synthetic raw material for fluorine-containing drugs and agricultural fungicides. guidechem.com The ability to use this compound to introduce the stable 2-chloro-4-fluorophenyl group is valuable for creating a variety of molecules with desired biological activities.

Synthesis of Fluorinated Steroids

The introduction of fluorine into the steroid scaffold can lead to significant changes in biological activity. While this compound is a versatile fluorinating agent, its specific application in the direct synthesis of fluorinated steroids is not extensively detailed in readily available scientific literature. However, the synthesis of steroidal pyrazole (B372694) conjugates has been achieved through reactions involving diosgenin (B1670711) and oxalyl chloride, followed by reactions with other aromatic compounds, demonstrating a pathway for modifying steroid structures with complex side chains. nih.gov This suggests that functionalized aromatic precursors are relevant in steroid modification, even if direct use of this compound is not a commonly cited example.

Synthesis of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic Carbenes (NHCs) have become essential ligands in organometallic chemistry and catalysis. The synthesis of their precursors, typically imidazolium (B1220033) or imidazolinium salts, is a critical area of research. beilstein-journals.orgresearchgate.net These precursors are often prepared from N-alkylimidazoline and an alkyl halide. nih.gov

The synthesis of NHC precursors featuring fluorophenyl substituents has been a subject of study to modulate the electronic properties of the resulting carbene. manchester.ac.uk For instance, the preparation of 1,3-bis(fluorophenyl)imidazolium salts involves the use of fluorinated anilines, which can be derived from precursors like 2-chloro-4-fluorotoluene (B151448). manchester.ac.ukgoogle.com While direct alkylation with this compound is a plausible synthetic route, many established protocols for common NHC precursors utilize different building blocks. beilstein-journals.org However, the development of novel NHC structures with specific electronic properties continues to drive interest in functionalized halides like this compound. nih.gov

Application in Agrochemical Development

The compound and its close derivatives are instrumental in the synthesis of modern agrochemicals, contributing to enhanced crop yields and more effective pest management strategies. chemimpex.comchemimpex.com

This compound is a key component in the formulation of a range of herbicides and insecticides. chemimpex.com Its derivatives are integral to the creation of active ingredients that exhibit potent biological activity against weeds and insect pests.

One of the most notable applications is in the synthesis of the herbicide saflufenacil (B1680489). While not directly synthesized from this compound, its precursor, 2-chloro-4-fluorobenzoic acid, is a crucial starting material. Patents describe the conversion of 2-chloro-4-fluorobenzoic acid to 2-chloro-4-fluoro-5-nitrobenzoic acid, which is then used in the synthesis of saflufenacil.

The synthesis of saflufenacil involves the reaction of a substituted aniline with an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid is reacted with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid to form the core structure of the herbicide. researchgate.net

While the use of this compound in the formulation of insecticides is documented, specific commercial examples are less readily available in public literature. chemimpex.com However, research into related structures, such as N'-t-butyl-N'-3,5-dimethylbenzoyl-N-6-fluorobenzo[b]thiophene-2-carbohydrazide, highlights the broader potential of fluorinated benzyl compounds in developing new insecticidal agents. google.com

Table 1: Research Findings on Agrochemical Intermediates

| Intermediate | Application | Research Finding |

| 2-Chloro-4-fluorobenzoic acid | Herbicide Synthesis (Saflufenacil) | A key precursor for the synthesis of saflufenacil, a potent PPO-inhibiting herbicide. researchgate.net |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Herbicide Synthesis (Saflufenacil) | An intermediate derived from 2-chloro-4-fluorobenzoic acid, directly used in the synthesis of saflufenacil. |

| 2-Chloro-6-fluorobenzyl chloride | Fungicide and Anti-coccidial Drug Synthesis | Used to produce high-efficiency, low-toxicity fungicides and the anti-coccidial drug, aprinocid. sigmaaldrich.comguidechem.com |

The derivatives of this compound contribute to the development of pesticides with highly specific modes of action, a key factor in modern pest management for overcoming resistance and improving safety.

Saflufenacil, for instance, functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net This enzyme is crucial for the synthesis of chlorophyll (B73375) in plants. Its inhibition leads to an accumulation of protoporphyrin IX, a photosensitizing molecule. When exposed to light, this molecule generates reactive oxygen species that cause rapid cell membrane disruption, leading to necrosis and death of the targeted weed. researchgate.net This specific mechanism of action provides effective control of broadleaf weeds in crops like corn and soybeans. researchgate.net

The broader class of fluorinated compounds, for which this compound is a precursor, is known for its role in creating bioactive molecules. The fluorine atom can enhance the biological activity and stability of the final pesticide product. chemimpex.com

Contributions to Material Science Research

In the realm of material science, this compound is a valuable monomer and intermediate for producing a new generation of polymers with enhanced properties. chemimpex.com

The compound is utilized in the synthesis of specialty polymers and resins that exhibit improved thermal stability and chemical resistance. chemimpex.com These characteristics are highly desirable in materials intended for use in harsh industrial environments. The incorporation of the 2-chloro-4-fluorobenzyl moiety into polymer backbones can significantly enhance their durability and performance.

This compound serves as a building block for fluorinated polymers. These polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low friction coefficients, and hydrophobicity. nih.gov The carbon-fluorine bond is one of the strongest covalent bonds, contributing to the remarkable stability of these materials.

While direct synthesis routes for surfactants from this compound are not extensively detailed in readily available literature, the broader field of fluorinated surfactants relies on fluorinated building blocks. researchgate.netnih.gov These surfactants exhibit superior properties compared to their hydrocarbon counterparts, such as a greater ability to lower surface and interfacial tension. researchgate.netnih.gov This makes them valuable in applications like coatings, paints, and emulsifiers. researchgate.netmdpi.com

Table 2: Properties of Fluorinated Polymers

| Property | Description |

| Thermal Stability | The strong carbon-fluorine bond imparts high resistance to heat degradation. |

| Chemical Resistance | Fluoropolymers are inert to a wide range of chemicals and solvents. fluorotherm.com |

| Low Surface Energy | This property leads to non-stick surfaces with excellent water and oil repellency. |

| Low Coefficient of Friction | Fluoropolymers have some of the lowest friction coefficients of any solid material. |

The introduction of this compound into polymer structures contributes to the development of high-performance materials. The presence of both chlorine and fluorine atoms can be leveraged to fine-tune the properties of the resulting polymers. For example, fully fluorinated polymers like PTFE and FEP offer superior thermal and chemical resistance, while partially fluorinated polymers can provide a better balance of mechanical properties such as toughness and abrasion resistance. fluorotherm.com Research in this area continues to explore how the incorporation of such fluorinated monomers can lead to materials with tailored properties for advanced applications.

Use in Dye Synthesis

The incorporation of halogenated aromatic moieties into dye structures is a well-established strategy for modifying their properties, such as color, light fastness, and thermal stability. While specific examples detailing the use of this compound in commercial dye synthesis are not extensively documented in publicly available literature, its chemical nature suggests a plausible role as a reactive intermediate.

Benzyl chlorides are known alkylating agents that can react with nucleophilic groups commonly found in dye precursors or in the final dye molecules themselves. These nucleophilic groups include hydroxyl (-OH), amino (-NH2), and thiol (-SH) functionalities. The reaction involves the substitution of the benzylic chlorine atom by the nucleophilic group of the dye molecule, thereby attaching the 2-chloro-4-fluorobenzyl moiety.

The general reaction can be depicted as:

Dye-NuH + Cl-CH₂-C₆H₃(2-Cl, 4-F) → Dye-Nu-CH₂-C₆H₃(2-Cl, 4-F) + HCl

(where Dye-NuH represents a dye molecule with a nucleophilic group)

The introduction of the 2-chloro-4-fluorobenzyl group could influence the final properties of the dye in several ways:

Chromophore Modification : The electronic properties of the dye's chromophore system can be altered by the electron-withdrawing effects of the chlorine and fluorine atoms. This can lead to a shift in the absorption maximum, resulting in a change of color (a bathochromic or hypsochromic shift).

Solubility and Fastness : The fluorinated group can increase the hydrophobicity of the dye molecule, which may affect its solubility in different media and its affinity for certain fabrics. Halogen substituents are also known to often improve the light fastness and sublimation fastness of dyes.

Reactive Dyes : In the context of reactive dyes, which form covalent bonds with the fiber, this compound could be used to introduce a reactive site or to modify a pre-existing reactive group. For instance, it could be attached to a heterocyclic core, such as a triazine, which is common in reactive dyes.

Table 1: Potential Influence of 2-Chloro-4-fluorobenzyl Moiety on Dye Properties

| Property | Potential Effect | Rationale |

| Color | Shift in absorption spectrum | The electron-withdrawing nature of Cl and F atoms alters the electron density of the chromophore. |

| Light Fastness | Potentially increased | Halogen atoms can help to dissipate energy from UV radiation, reducing photodegradation. |

| Sublimation Fastness | Potentially increased | Increased molecular weight and polarity can reduce the volatility of the dye. |

| Solubility | Modified | The hydrophobic nature of the fluorinated aromatic ring can decrease water solubility. |

Research into Protecting Group Chemistry

In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. wikipedia.org Benzyl ethers are a common choice for the protection of alcohols due to their ease of formation and their stability under a wide range of reaction conditions, yet they can be selectively removed when needed. uwindsor.ca

The 2-chloro-4-fluorobenzyl group can be considered a substituted variant of the classical benzyl (Bn) protecting group. An alcohol can be protected by converting it into a 2-chloro-4-fluorobenzyl ether. This is typically achieved via a Williamson ether synthesis, where the alkoxide of the alcohol reacts with this compound. uwindsor.ca

R-OH + Base → R-O⁻ R-O⁻ + 2-Cl,4-F-C₆H₃CH₂Cl → R-O-CH₂C₆H₃(2-Cl, 4-F) + Cl⁻

The key to a useful protecting group lies in its stability and the specific conditions required for its removal (deprotection). The electronic effects of the substituents on the aromatic ring play a crucial role here. The standard benzyl group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). youtube.com

The presence of electron-withdrawing groups, such as chlorine and fluorine, on the benzyl ring can alter the stability of the protecting group and the conditions required for its cleavage. For instance, research on fluorobenzoyl protecting groups in glycopeptide synthesis has shown that fluorine substitution can offer advantages over traditional protecting groups by influencing reactivity and stability. nih.gov While the 2-chloro-4-fluorobenzyl group is not as commonly documented as a protecting group as the standard benzyl or p-methoxybenzyl (PMB) groups, its properties can be inferred from the principles of physical organic chemistry. The electron-withdrawing substituents would likely make the benzyl ether more stable towards certain oxidative cleavage methods but might influence its lability under other conditions.

The cleavage of benzyl-type ethers can be achieved through various methods, and the choice of method often depends on the substituents present on the aromatic ring.

Table 2: Comparison of Benzyl-Type Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Comments |

| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) youtube.com | Widely used, stable to many reagents. |

| p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ, CAN) organic-chemistry.org | Cleaved under milder oxidative conditions than Bn due to the electron-donating methoxy (B1213986) group. |

| 2-Nitrobenzyl | Photolytic cleavage (UV light) organic-chemistry.org | Useful for applications requiring light-sensitive deprotection. | |

| 2-Chloro-4-fluorobenzyl | - | Expected: Hydrogenolysis, possibly strong acids | Electron-withdrawing groups may affect cleavage rates compared to the standard benzyl group. Specific studies are limited. |

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis of 2-Chloro-4-fluorobenzyl chloride and its Derivatives

Spectroscopic methods are indispensable for the structural confirmation of this compound and its reaction products. Techniques such as NMR, FTIR, UV-Vis, and Mass Spectrometry each offer unique information about the molecule.

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of hydrogen, carbon, and fluorine atoms within a molecule.

¹H NMR: In ¹H NMR spectroscopy of this compound, the benzylic protons (CH₂Cl) are expected to appear as a singlet in the range of δ 4.6–4.8 ppm. The aromatic protons typically resonate between δ 7.2–7.5 ppm, exhibiting complex splitting patterns due to coupling between adjacent protons and the fluorine atom. For instance, in a derivative, 2-(2-chloro-4-fluorobenzyl)-6-(thiomorpholinosulfonyl)- google.comgoogle.comtriazolo[4,3-a]pyridin-3(2H)-one, the benzylic methylene (B1212753) protons (CH₂) appear as a singlet at δ 5.20 ppm, while the aromatic protons of the benzyl (B1604629) group are observed as a multiplet between δ 7.18–7.53 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For derivatives of this compound, the carbon attached to fluorine exhibits a large coupling constant (J). For example, in the related compound 3-(2-Chloro-4-fluorophenyl)propanoic acid, the carbon bearing the fluorine atom (C-F) shows a doublet at δ 162.3 ppm with a coupling constant of 245 Hz. The other aromatic carbons resonate in the typical range of δ 116-135 ppm.

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorine-containing compounds. A derivative of this compound, 3-(2-chloro-4-fluorophenyl)propanoic acid, displays a single peak at approximately δ -112.5 ppm in its ¹⁹F NMR spectrum, which is characteristic of the fluorine atom being meta to the chloro substituent.

Table 1: NMR Data for a Derivative, 2-(2-chloro-4-fluorobenzyl)-6-(thiomorpholinosulfonyl)- google.comgoogle.comtriazolo[4,3-a]pyridin-3(2H)-one mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 5.20 | s | Benzyl CH₂ |

| ¹H | 7.18-7.53 | m | Ar-H (benzyl) |

| ¹³C | 46.6 | - | Benzyl CH₂ |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, characteristic absorption bands are expected for the C-Cl, C-F, and aromatic C-H bonds. The C-Cl stretching vibration is typically observed in the fingerprint region, around 750 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. The C-F stretch is expected in the 1000-1300 cm⁻¹ range. In a related derivative, 3-(2-Chloro-4-fluorophenyl)propanoic acid, a strong carbonyl (C=O) stretch is confirmed at 1705 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |

| C-F Stretch | 1000-1300 | Strong |

| C-Cl Stretch | 600-800 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 179.02 g/mol . High-resolution mass spectrometry (HRMS) can confirm this molecular weight and the characteristic isotopic pattern resulting from the presence of one chlorine atom. In electron ionization (EI-MS), the molecule is expected to show a molecular ion peak [M]⁺ and fragment ions corresponding to the loss of the chlorine atom from the benzyl group to form the stable 2-chloro-4-fluorobenzyl cation. Electrospray ionization (ESI-MS) is commonly used to confirm the molecular weight of derivatives, often observing the protonated molecule [M+H]⁺. For example, a derivative formed from this compound showed an [M+H]⁺ peak at m/z 318 in its ESI-MS spectrum. google.com

Table 3: Key Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [C₇H₅Cl₂F]⁺ | 178/180 | Molecular Ion Peak (Isotopic pattern for 2 Cl atoms) |

| [C₇H₅ClF]⁺ | 143/145 | Loss of benzyl chloride |

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of the parent this compound is not widely reported, the structures of its derivatives have been determined using single-crystal X-ray diffraction. This analysis is critical for understanding stereoelectronic effects and conformational preferences. For instance, analysis of diazepane derivatives of this compound using Cu-Kα radiation helps resolve bond lengths, angles, and key intermolecular contacts like C–H···Cl and C–H···F. The study of 3-(2-Chloro-4-fluorophenyl)propanoic acid, a related compound, revealed a monoclinic crystal system with the space group Cc. This type of data is invaluable for confirming the molecular architecture and understanding how the molecules pack in the solid state.

Table 4: Crystallographic Data for a Related Compound, 3-(2-Chloro-4-fluorophenyl)propanoic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 15.889 |

| b (Å) | 3.8242 |

| c (Å) | 18.204 |

| β (°) | 108.18 |

| Radiation | MoKα (λ=0.71073 Å) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone for assessing the purity of this compound and for separating it from starting materials, by-products, and isomers. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the compound and its potential impurities.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. It is frequently employed to determine the purity of the final product and to monitor the progress of the synthesis reaction. The method involves vaporizing the sample and passing it through a column, where separation occurs based on the differential partitioning of components between the mobile gas phase and the stationary phase.

In the context of halogenated aromatic compounds, GC has proven effective for separating closely related isomers. For instance, GC has been successfully used for the separation of isomers of 2-Chloro-4-fluorotoluene (B151448), a key precursor to this compound. chromforum.org A flame ionization detector (FID) is commonly used for quantification due to its general reliability for organic compounds. For highly reactive impurities, an indirect quantification approach may be necessary, involving derivatization to a more stable analyte before GC analysis. japsonline.com

A typical GC method for purity assessment would involve a capillary column with a suitable stationary phase, such as a DB-wax column, which can effectively separate compounds based on polarity. japsonline.com Method parameters are optimized to ensure good resolution between the main peak of this compound and any impurity peaks.

Table 1: Illustrative GC Parameters for Analysis of Halogenated Benzyl Chlorides

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-wax, PFP) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | Temperature gradient (e.g., initial hold at 80°C, ramp to 220°C) |

This table represents typical starting parameters; actual conditions must be optimized for the specific instrument and analysis.

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of this compound. It is particularly useful for compounds that may not be sufficiently volatile or that might degrade at the high temperatures used in GC. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

Methods have been developed for related chlorobenzyl and fluorobenzyl compounds, which can be adapted for this compound. nih.govsielc.com These methods often utilize a C18 or a specialized column, such as a Newcrom R1, which has low silanol (B1196071) activity and is suitable for separating halogenated compounds. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring absorbs strongly, such as 210 nm. sielc.com For more complex mixtures or for identifying unknown impurities, HPLC can be coupled with a mass spectrometer (HPLC-MS). nih.gov

Table 2: Example HPLC Method Parameters for Separation of Chlorofluorinated Aromatic Compounds

| Parameter | Setting | Reference |

|---|---|---|

| Column | Newcrom R1, 5 µm, 100 x 3.2 mm | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | N/A |

| Detection | UV at 210 nm | sielc.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | N/A |

This table is a composite based on methods for similar compounds; specific conditions require validation for this compound.

Development of Analytical Methods for Impurity Control

The development of robust analytical methods is critical for controlling impurities in this compound. biomedres.us Impurity profiling—the identification, quantification, and reporting of impurities—is a regulatory expectation and essential for ensuring product safety and consistency. biomedres.usrroij.com The process begins with understanding the synthetic route and potential side reactions, which helps in predicting likely impurities. google.comgoogle.com

These impurities can include:

Unreacted starting materials (e.g., 2-chloro-4-fluorotoluene).

Positional isomers formed during synthesis.

By-products from side reactions.

Degradation products formed during storage.

The development of an analytical method for impurity control involves several steps. First, a high-resolution separation technique, typically HPLC or GC, is chosen. The method must be selective enough to separate the main compound from all known and potential impurities. Forced degradation studies are often performed to intentionally degrade the compound under stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products, ensuring the analytical method can detect them. nih.gov

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for this purpose. nih.gov They not only separate the impurities but also provide mass spectral data that can be used to elucidate their structures. ijprajournal.com Once developed, the method must be validated according to established guidelines (e.g., ICH) to demonstrate its accuracy, precision, specificity, linearity, and robustness. japsonline.com This ensures that the method is reliable for routine quality control of this compound, guaranteeing that impurity levels are consistently below specified limits.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, frequently employed to study halogenated aromatic compounds. It offers a balance between accuracy and computational cost, making it ideal for determining the electronic structure and properties of molecules like 2-Chloro-4-fluorobenzyl chloride. DFT calculations are foundational for understanding the molecule's geometry and predicting its spectroscopic signatures. researchgate.netprensipjournals.com

DFT methods are used to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized structure. By calculating the molecule's energy at various geometries, the lowest energy conformation can be identified. This process yields precise information on bond lengths, bond angles, and dihedral angles. For similar halogenated benzene (B151609) derivatives, studies have shown that DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict these geometric parameters. prensipjournals.comprensipjournals.com These calculations confirm the non-planar nature of the chloromethyl group relative to the benzene ring and quantify the influence of the chloro and fluoro substituents on the aromatic ring's geometry.

Below is a table representing typical data obtained from DFT-based optimized structure determination for a related molecule, 2-chloro-1-fluoro-4-nitrobenzene, illustrating the type of parameters calculated.

| Atoms | Calculated Bond Angle (°) (DFT/B3LYP) |

|---|---|

| C-C-F | ~120° |

| C-C-Cl | ~120° |

| C-C-H | ~120° |

| C-N-O | ~109.4° |

Data derived from studies on structurally similar compounds like 3-chloro-4-fluoronitrobenzene (B104753). prensipjournals.com

DFT calculations are instrumental in predicting the spectroscopic properties of this compound, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies, when scaled appropriately, show excellent agreement with experimental FT-IR and FT-Raman spectra. hud.ac.uk This allows for a detailed assignment of vibrational modes, such as the characteristic stretches of the C-Cl, C-F, and C-H bonds, as well as the vibrations of the benzene ring. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is used to calculate the ¹H and ¹³C NMR chemical shifts. prensipjournals.comnih.gov These theoretical predictions are highly valuable for assigning the signals in the experimental NMR spectra to specific hydrogen and carbon atoms in the molecule. prensipjournals.com Studies on similar compounds show a strong correlation between calculated and observed chemical shifts. prensipjournals.comnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.netnih.gov This method calculates the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. The calculations can help understand the electronic structure and the nature of the molecular orbitals involved in the absorption of light. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. researchgate.net For derivatives of this compound, molecular docking studies are crucial in the context of drug discovery and design. These studies can elucidate how a molecule interacts with the active site of a target protein, such as an enzyme or receptor. researchgate.netnih.gov

In silico docking simulations reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand (the small molecule) and the amino acid residues of the protein. researchgate.net For example, studies on benzamide (B126) derivatives have used docking to understand their potential as antidiabetic agents by modeling their fit into the active site of enzymes like α-glucosidase. researchgate.net Such analyses provide insights into the structure-activity relationship, guiding the synthesis of more potent and selective inhibitors. researchgate.netnih.gov

Below is an interactive table showing typical output from a molecular docking study for a series of related compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 5a | α-glucosidase | -9.7 | Asp:349, Phe:298 |

| Derivative 5o | α-glucosidase | -8.0 | Asp:349 |

Data derived from docking studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, FMO analysis provides deep insights into its chemical reactivity and kinetic stability. malayajournal.org

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. malayajournal.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. bhu.ac.in For instance, analysis of similar molecules reveals how the HOMO and LUMO are localized on different parts of the structure, which helps in predicting reaction mechanisms. malayajournal.org

Below is a table summarizing typical FMO data.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (LUMO-HOMO) | 4.0106 |

Data derived from FMO analysis of 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Quantum Chemical Calculations for Reaction Pathway Understanding

Quantum chemical calculations are essential for mapping out the potential energy surfaces of chemical reactions involving this compound. These calculations can identify transition states, intermediate structures, and reaction products, thereby elucidating the detailed mechanism of a reaction. By understanding the energetics of different possible pathways, chemists can predict which products are most likely to form under specific conditions. This knowledge is invaluable for optimizing reaction yields and preventing the formation of unwanted byproducts in synthetic organic chemistry.

Quantitative Structure-Activity Relationship (Q-SAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a physical property. fiveable.menih.gov These models are built by finding a statistical relationship between calculated molecular descriptors (which quantify aspects of a molecule's structure) and an observed activity. nih.gov

For a compound like this compound, QSAR can be used to predict its potential biological effects, such as toxicity or efficacy as a pharmaceutical or agrochemical. nih.govnih.gov Descriptors used in QSAR models can be categorized as 2D (based on the chemical graph) or 3D (based on the 3D structure). fiveable.me For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that have been successfully applied to halogenated compounds to predict their toxicity. nih.gov These models can help prioritize which novel derivatives of this compound should be synthesized and tested, accelerating the discovery process. mdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Reactivity and Synthetic Transformations

While 2-chloro-4-fluorobenzyl chloride is primarily known for its role in standard nucleophilic substitution reactions, researchers are actively exploring more complex and novel transformations to expand its synthetic utility. The reactivity of the benzylic chloride is a focal point, with investigations into new catalytic systems that can precisely control its engagement in bond-forming reactions.

Future avenues of exploration include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Although a staple in modern organic synthesis, the application of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to substrates like this compound is an area ripe for development. acs.orgnih.gov These methods would enable the direct formation of carbon-carbon and carbon-nitrogen bonds, providing efficient pathways to complex molecules that are otherwise difficult to access. Research in this area would likely focus on developing specialized ligand and catalyst systems to manage the reactivity of the benzylic chloride and prevent unwanted side reactions. acs.org

Photoredox and Zirconocene (B1252598) Catalysis: Recent breakthroughs in catalysis have demonstrated the reductive homocoupling of benzyl (B1604629) chlorides using a combination of photoredox and zirconocene catalysts under mild conditions. researchgate.netchemrxiv.orgnih.gov This cooperative catalysis, which facilitates C-Cl bond cleavage via a halogen-atom transfer (XAT) mechanism, opens the door to creating new C(sp³)–C(sp³) bonds. nih.gov Applying this methodology to this compound could yield novel bibenzylic structures, which are scaffolds of interest in medicinal chemistry and materials science.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring, while challenging, represents a frontier in synthetic chemistry. Future research may target the development of catalytic systems capable of selectively activating and transforming the C-H bonds of this compound, offering a more atom-economical approach to generating diverse derivatives.

Development of New Pharmaceutical and Agrochemical Candidates

The 2-chloro-4-fluorobenzyl moiety is a recognized pharmacophore and toxophore, making it a critical starting material for the discovery of new drugs and crop protection agents. chemimpex.comchemimpex.com Its derivatives have shown significant biological activity, and ongoing research aims to fine-tune these structures to enhance potency and selectivity.

Pharmaceutical Research: Derivatives of this compound are being actively investigated for various therapeutic applications. For instance, it serves as a key intermediate in the synthesis of compounds targeting cancer and inflammation. chemimpex.com A notable study highlighted that derivatives incorporating the 2-chloro-4-fluorobenzyl group are effective inhibitors of AbTYR, an enzyme associated with certain cancers, with some analogues showing IC₅₀ values in the low micromolar range. Furthermore, other derivatives have demonstrated antimicrobial properties, with activity reported against Chlamydia trachomatis.

A significant recent development is the identification of 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) as a potential anti-seizure agent. This compound showed efficacy in both zebrafish and mouse models of epilepsy and was found to preferentially bind to voltage-gated sodium channels.

| Derivative Class/Name | Therapeutic Area | Reported Activity |

| Substituted benzyl derivatives | Oncology | Inhibition of AbTYR (IC₅₀: 2.96 to 10.65 μM) |

| GM-90432 | Neurology | Anti-seizure agent, targets voltage-gated Na⁺ channels |

| Benzyl derivatives | Infectious Disease | Antimicrobial activity against Chlamydia trachomatis |

| Benzyl derivatives | Dermatology | Inhibition of tyrosinase, potential for skin-lightening agents |

Agrochemical Research: In agriculture, this compound is a building block for formulating modern herbicides and insecticides. The presence of halogen atoms is crucial for the biological activity of many agrochemicals. Future research will likely focus on creating new derivatives with improved efficacy against resistant pests and weeds, lower environmental persistence, and enhanced crop safety. The exploration of this scaffold is aimed at developing next-generation crop protection solutions.

Integration with Advanced Materials Science Applications

The structural features of this compound make it a valuable monomer and functionalizing agent in materials science. Its integration into polymers and other advanced materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. chemimpex.com

Specialty Polymers and Resins: The compound is used to create specialty polymers and resins. The incorporation of the halogenated aromatic ring can enhance the thermal stability and flame-retardant properties of materials, making them suitable for demanding industrial applications in coatings and adhesives. chemimpex.com

N-Heterocyclic Carbene (NHC) Precursors: Research has shown the synthesis of benzimidazolium salts substituted with the 2-chloro-4-fluorobenzyl group. researchgate.net These salts are precursors to N-heterocyclic carbenes (NHCs), which are important as organocatalysts and as ligands for transition metals in catalysis. NHCs are also being explored for their use in creating novel materials, including organometallic frameworks and functional polymers.

Conducting Polymers: While direct polymerization of this compound is not standard, it can be used as a precursor to monomers for conducting polymers. iarjset.comresearchgate.net The synthesis of polymers like polythiophenes or polypyrroles often involves the polymerization of monomers functionalized with groups that can be derived from benzyl halides. Future work could explore the synthesis of novel monomers from this compound to create conducting polymers with tailored electronic properties for applications in sensors, displays, and printed electronic circuits. iarjset.com

Green Chemistry Approaches in Synthesis and Application

As the chemical industry moves towards more sustainable practices, developing greener synthetic routes for and applications of this compound is a key research focus. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Catalytic and Photochemical Synthesis: Traditional chlorination methods can involve harsh reagents. Future research is directed towards cleaner, catalytic alternatives. For example, methods developed for similar compounds, such as using a composite catalyst of ferric chloride and zinc chloride for the hydrolysis of a trichlorotoluene precursor, could be adapted. google.com This approach significantly shortens reaction times and improves yield. google.com Similarly, photochemical methods, using UV light to initiate radical chlorination, offer a more controlled and potentially more environmentally friendly route compared to high-temperature processes. google.com A patent for the synthesis of the related 2,4-dichlorobenzyl chloride describes using light and a catalyst system that allows for the recovery of HCl gas, further improving the process's green credentials. patsnap.com

Flow Chemistry: The transition from batch to continuous flow processing represents a significant step forward in green chemistry. Flow chemistry offers superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and scalability. mdpi.combeilstein-journals.org Applying flow technology to the synthesis of this compound or its derivatives could lead to higher yields, reduced reaction times, and minimized waste streams. mdpi.com

Biocatalysis: The use of enzymes for synthetic transformations is a cornerstone of green chemistry. Future research could explore the enzymatic functionalization of derivatives of this compound. For instance, hydrolases, oxidoreductases, or transferases could be employed to perform selective transformations on molecules containing the 2-chloro-4-fluorobenzyl scaffold, operating under mild, aqueous conditions.

Computational Design of Derivatives with Targeted Properties

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are becoming indispensable tools in modern chemical research. These computational techniques allow for the rational design of novel molecules with specific, targeted properties, saving significant time and resources compared to traditional trial-and-error synthesis and screening.

Predictive Modeling of Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. bohrium.com Such studies can predict the most likely sites for nucleophilic or electrophilic attack and model the transition states of potential reactions, guiding the development of new synthetic methodologies. researchgate.net Machine learning-based QSAR models are also being developed to predict the rate constants of reactions involving reactive chlorine species, a methodology that could be adapted to predict the reactivity of this compound. bohrium.com